N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine
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Overview
Description
N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylamine, followed by reduction and subsequent hydroxylamination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylamine hydrochloride as the hydroxylamine source .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect pathways involved in inflammation, microbial growth, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine: Similar structure but with a methyl group instead of a hydroxylamine group.
3-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an ethyl and hydroxylamine group.
Uniqueness
N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine is unique due to its combination of a trifluoromethyl group and a hydroxylamine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]ethyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMLQIXIOMGTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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